5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine
Overview
Description
“5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine” is a halogenated pyridine derivative and a fluorinated building block . It has a CAS Number of 71701-96-7, a molecular weight of 199.53, and an MDL number of MFCD09749652 .
Synthesis Analysis
The synthesis of “this compound” is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . The unique physicochemical properties observed in this class of compounds are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .
Chemical Reactions Analysis
“this compound” participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . It is also used as a key structural motif in active agrochemical and pharmaceutical ingredients .
Physical and Chemical Properties Analysis
“this compound” is a liquid at normal temperature . It has a molecular weight of 199.53 . The compound is stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Synthesis of Pesticides and Pharmaceuticals
5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various compounds with applications in pesticides and pharmaceuticals. For example, the synthesis processes for derivatives like 2,3-dichloro-5-trifluoromethyl pyridine have been widely explored for their utility in pesticide production (Lu Xin-xin, 2006). Similarly, the compound's role as an intermediate in the synthesis of agrochemicals, biochemicals, and particularly herbicides, highlights its importance in various scientific research applications (Li Zheng-xiong, 2004).
Radioligand Synthesis for PET Imaging
The compound has been utilized in the synthesis of radiofluorinated derivatives for PET imaging, specifically targeting 5-HT(1A) receptors in the brain. This application demonstrates its potential in contributing to the development of diagnostic tools for studying neurological functions and disorders (M. Karramkam et al., 2003).
Modular Synthesis of Pyridines
Additionally, this compound is involved in modular synthesis methods for creating polysubstituted and fused pyridines. Such methods emphasize the compound's versatility in facilitating the development of a wide range of pyridine derivatives under catalyst-free conditions, which are significant for pharmaceutical and material science research (Zhidong Song et al., 2016).
Deprotonative Coupling
The deprotonative coupling of pyridines with aldehydes, using this compound derivatives, showcases the compound's applicability in creating complex molecules. This process underlines its contribution to organic synthesis, offering pathways to synthesize compounds with potential biological activities (Masanori Shigeno et al., 2019).
Mechanism of Action
Target of Action
It’s known that many compounds containing a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .
Biochemical Pathways
It’s worth noting that trifluoromethyl-containing compounds are often used in the synthesis of various pharmaceuticals and agrochemicals .
Pharmacokinetics
The physicochemical properties of the compound, such as its density (1524 g/mL at 25 °C), boiling point (50-55 °C/11 mmHg), and vapor pressure (3944mmHg at 25°C) suggest that it may have certain bioavailability characteristics .
Result of Action
Compounds containing the trifluoromethyl group are known to exhibit various pharmacological activities .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Safety and Hazards
“5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine” is considered hazardous . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The major use of “5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine” derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . With the number of applications for these compounds continuing to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
Biochemical Analysis
Biochemical Properties
5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of more complex molecules. It interacts with various enzymes and proteins, facilitating the formation of bonds that are crucial for the development of active pharmaceutical ingredients. The compound’s halogenated nature allows it to participate in halogen bonding, which can influence enzyme activity and protein folding .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific kinases and phosphatases, leading to altered phosphorylation states of key signaling molecules. This modulation can result in changes in gene expression profiles and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and proteins is attributed to its halogenated structure, which enhances its binding affinity. This interaction can lead to changes in enzyme activity and subsequent alterations in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can influence metabolic fluxes by altering the levels of specific metabolites, leading to changes in overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, which allows it to accumulate in lipid-rich compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. Its presence in organelles such as the mitochondria and endoplasmic reticulum can influence its biochemical activity and interactions with other biomolecules .
Properties
IUPAC Name |
5-chloro-3-fluoro-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRKYJOKGTWGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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